molecular formula C9H9NO2 B3030850 (R)-Indoline-2-carboxylic Acid CAS No. 98167-06-7

(R)-Indoline-2-carboxylic Acid

Cat. No.: B3030850
CAS No.: 98167-06-7
M. Wt: 163.17 g/mol
InChI Key: QNRXNRGSOJZINA-MRVPVSSYSA-N
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Description

®-Indoline-2-carboxylic Acid is an organic compound that belongs to the class of indoline derivatives It is characterized by the presence of an indoline ring fused to a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Indoline-2-carboxylic Acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reduction of indole-2-carboxylic acid using a chiral catalyst to obtain the ®-enantiomer. Another approach involves the use of asymmetric hydrogenation of indole derivatives to achieve the desired stereochemistry.

Industrial Production Methods

Industrial production of ®-Indoline-2-carboxylic Acid often employs large-scale catalytic processes to ensure high yield and purity. The use of chiral catalysts and optimized reaction conditions are crucial for the efficient production of this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

®-Indoline-2-carboxylic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indoline-2-carboxylates.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: The indoline ring can undergo electrophilic and nucleophilic substitution reactions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include indoline-2-carboxylates, indoline-2-alcohols, and various substituted indoline derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, ®-Indoline-2-carboxylic Acid is used as a chiral building block for the synthesis of complex molecules

Biology

In biological research, this compound is studied for its potential role in enzyme inhibition and as a precursor for the synthesis of biologically active molecules. Its ability to interact with various biological targets makes it a valuable tool in drug discovery and development.

Medicine

In medicine, ®-Indoline-2-carboxylic Acid derivatives are explored for their therapeutic potential. These derivatives have shown promise in the treatment of various diseases, including cancer and neurological disorders, due to their ability to modulate specific biological pathways.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in the development of high-performance polymers and other industrial products.

Mechanism of Action

The mechanism of action of ®-Indoline-2-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include modulation of enzyme activity, alteration of signal transduction pathways, and interaction with cellular receptors.

Comparison with Similar Compounds

Similar Compounds

    Indole-2-carboxylic Acid: Similar in structure but lacks the chiral center.

    Indoline-3-carboxylic Acid: Differing in the position of the carboxylic acid group.

    Indoline-2-carboxamide: Contains an amide group instead of a carboxylic acid.

Uniqueness

®-Indoline-2-carboxylic Acid is unique due to its chiral center, which imparts specific stereochemical properties. This chirality is crucial for its interaction with biological targets and its use in asymmetric synthesis. The presence of the indoline ring fused to the carboxylic acid group also contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

(2R)-2,3-dihydro-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h1-4,8,10H,5H2,(H,11,12)/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNRXNRGSOJZINA-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=CC=CC=C21)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](NC2=CC=CC=C21)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001346613
Record name (R)-Indoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001346613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98167-06-7
Record name Indoline-2-carboxylic acid, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098167067
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-Indoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001346613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-2,3-dihydro-1H-indole-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name INDOLINE-2-CARBOXYLIC ACID, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QY9RZ2W7PH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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